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Compound of Interest

Compound Name: 2-Methoxyisonicotinic acid

Cat. No.: B011008 Get Quote

This guide provides an in-depth technical overview of 2-Methoxyisonicotinic Acid, a key

heterocyclic building block in modern medicinal chemistry. Designed for researchers, scientists,

and drug development professionals, this document moves beyond simple data recitation to

explain the causal relationships behind its synthesis, reactivity, and analytical characterization.

Every protocol and claim is grounded in established chemical principles and supported by

authoritative references.

Core Compound Identity and Properties
2-Methoxyisonicotinic acid is a substituted pyridine derivative characterized by a carboxylic

acid group at the 4-position and a methoxy group at the 2-position. This specific arrangement

of functional groups dictates its unique chemical reactivity and utility as a synthetic

intermediate.

Table 1: Core Identifiers and Physicochemical Properties
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Property Value Source(s)

CAS Number 105596-63-2 [1]

Molecular Formula C₇H₇NO₃ [1]

Molecular Weight 153.14 g/mol [1]

IUPAC Name
2-methoxypyridine-4-carboxylic

acid
[1]

Appearance Off-white crystalline powder

Melting Point 197-200 °C

Synonyms

2-Methoxy-4-pyridinecarboxylic

acid, 2-Methoxypyridine-4-

carboxylic acid

[1]

Safety and Handling: 2-Methoxyisonicotinic acid is classified as an irritant that causes

serious eye irritation.[1] Standard laboratory personal protective equipment (PPE), including

safety glasses, gloves, and a lab coat, should be worn during handling.

Electronic Structure and Chemical Reactivity
The synthetic utility of 2-methoxyisonicotinic acid is a direct consequence of the electronic

interplay between the pyridine ring and its substituents. Understanding these effects is crucial

for predicting reactivity and designing synthetic routes.

Pyridine Ring: The nitrogen atom is highly electronegative, exerting an electron-withdrawing

effect on the ring. This makes the carbon atoms at the 2, 4, and 6 positions electron-deficient

and thus susceptible to nucleophilic attack.

Methoxy Group (-OCH₃) at C2: The oxygen's lone pairs participate in resonance with the

pyridine ring, acting as a strong electron-donating group. This effect partially counteracts the

ring's electron deficiency, particularly at the ortho and para positions relative to the methoxy

group. This donation of electron density makes the C2 position a prime target for electrophilic

attack and, more importantly, facilitates the displacement of a leaving group (like a halide)

from this position during synthesis via nucleophilic aromatic substitution (SNAr).
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Carboxylic Acid Group (-COOH) at C4: This group is electron-withdrawing, further increasing

the electrophilicity of the C4 position. Its primary role is as a synthetic handle for forming

amide or ester bonds.

This electronic push-pull system makes the molecule a versatile bifunctional reagent. The

carboxylic acid provides a site for coupling reactions, while the methoxy group modulates the

ring's reactivity and can be a key pharmacophoric element in the final target molecule.

Application in Pharmaceutical Synthesis: A Key
Building Block for Kinase Inhibitors
Pyridine-based scaffolds are ubiquitous in drug discovery due to their ability to form key

hydrogen bonds and engage with biological targets. 2-Methoxyisonicotinic acid and its

derivatives are particularly valuable as intermediates in the synthesis of complex

pharmaceuticals, most notably multi-kinase inhibitors used in oncology.

A prominent example is the structure of Sorafenib, a drug used to treat kidney and liver cancer.

A crucial intermediate in many reported syntheses of Sorafenib is 4-(4-aminophenoxy)-N-

methyl-2-pyridinecarboxamide.[2][3][4] This intermediate features the same core pyridine-2-

carboxamide structure, highlighting the industrial relevance of this scaffold. 2-
Methoxyisonicotinic acid serves as a direct precursor or a close analog for constructing the

pyridine core of such targeted therapies. Its functional groups allow for the sequential

attachment of the side chains necessary for biological activity.

Recommended Synthesis Protocol
The most logical and field-proven approach for synthesizing 2-methoxyisonicotinic acid is a

multi-step process starting from the more readily available 2-chloroisonicotinic acid. The

carboxylic acid group is first protected as a methyl ester to prevent unwanted side reactions.

This is followed by a nucleophilic aromatic substitution (SNAr) to replace the chlorine with a

methoxy group, and finally, saponification to hydrolyze the ester and yield the target acid.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b011008?utm_src=pdf-body
https://patents.google.com/patent/WO2009054004A2/en
https://patents.google.com/patent/CN105085388A/en
https://patents.google.com/patent/EP2195286A2/en
https://www.benchchem.com/product/b011008?utm_src=pdf-body
https://www.benchchem.com/product/b011008?utm_src=pdf-body
https://www.benchchem.com/product/b011008?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b011008?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Step 1: Esterification

Step 2: Nucleophilic Aromatic Substitution (SNAr)

Step 3: Saponification (Hydrolysis)

2-Chloroisonicotinic Acid

Methyl 2-Chloroisonicotinate

  SOCl₂ or H₂SO₄ (cat.)
  Methanol (MeOH)

Methyl 2-Chloroisonicotinate

Methyl 2-Methoxyisonicotinate

  Sodium Methoxide (NaOMe)
  Methanol (MeOH), Reflux

Methyl 2-Methoxyisonicotinate

2-Methoxyisonicotinic Acid

  1. NaOH (aq)
  2. HCl (aq) to pH ~4-5

Click to download full resolution via product page

Caption: Synthetic workflow for 2-Methoxyisonicotinic acid.
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Step 1: Esterification of 2-Chloroisonicotinic Acid
Causality: The carboxylic acid is acidic and can interfere with the basic conditions of the

subsequent methoxylation step. Converting it to a methyl ester protects it from deprotonation

and potential side reactions. Thionyl chloride or a catalytic amount of strong acid in methanol

are standard, efficient methods for this transformation.

Protocol:

Suspend 2-chloroisonicotinic acid (1.0 eq) in anhydrous methanol (10 volumes).

Cool the suspension to 0 °C in an ice bath.

Slowly add thionyl chloride (1.2 eq) dropwise, keeping the internal temperature below 10

°C.

After the addition is complete, remove the ice bath and heat the mixture to reflux for 4-6

hours, monitoring by TLC or LC-MS until the starting material is consumed.

Cool the reaction mixture to room temperature and remove the solvent under reduced

pressure.

Redissolve the residue in ethyl acetate and wash with a saturated aqueous solution of

sodium bicarbonate, followed by brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to

yield methyl 2-chloroisonicotinate, which can often be used in the next step without further

purification.

Step 2: Nucleophilic Aromatic Substitution with Sodium
Methoxide

Causality: The electron-withdrawing nature of the pyridine nitrogen and the carboxylic ester

makes the C2 position highly electrophilic, facilitating an SNAr reaction. Sodium methoxide is

a potent nucleophile that readily displaces the chloride ion. The reaction is typically run in

methanol as the solvent at reflux to provide sufficient thermal energy to overcome the

activation barrier.
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Protocol:

Dissolve methyl 2-chloroisonicotinate (1.0 eq) in anhydrous methanol (10 volumes).

Add a solution of sodium methoxide in methanol (e.g., 25 wt%, 1.5 eq) to the reaction

mixture.

Heat the mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by

TLC or LC-MS.[5]

Upon completion, cool the mixture to room temperature and neutralize with a saturated

aqueous solution of ammonium chloride or by carefully adding glacial acetic acid.

Remove the methanol under reduced pressure.

Partition the residue between ethyl acetate and water.

Separate the layers, and extract the aqueous layer with ethyl acetate.

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate to yield crude methyl 2-methoxyisonicotinate.

Step 3: Saponification to 2-Methoxyisonicotinic Acid
Causality: Saponification is a standard ester hydrolysis method using a strong base, like

sodium hydroxide, to cleave the ester bond and form the sodium salt of the carboxylic acid.

Subsequent acidification protonates the carboxylate salt, precipitating the desired free acid.

Protocol:

Dissolve the crude methyl 2-methoxyisonicotinate (1.0 eq) in a mixture of methanol and

water (e.g., 3:1 v/v).

Add an aqueous solution of sodium hydroxide (2.0 eq, e.g., 2 M) and stir the mixture at

room temperature for 2-4 hours, or until hydrolysis is complete by TLC/LC-MS.

Remove the methanol under reduced pressure.
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Cool the remaining aqueous solution to 0 °C and slowly add aqueous HCl (e.g., 2 M) with

vigorous stirring to adjust the pH to ~4-5.

A precipitate of 2-methoxyisonicotinic acid will form.

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield

the final product.

Analytical Methodology: Quality Control by RP-
HPLC
A robust analytical method is essential to confirm the purity of 2-methoxyisonicotinic acid and

to track reaction progress. Reversed-Phase High-Performance Liquid Chromatography (RP-

HPLC) is the method of choice for this type of polar, aromatic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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